1-[(2,6-Dimethylphenyl)methyl]piperazine
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Overview
Description
1-[(2,6-Dimethylphenyl)methyl]piperazine is a chemical compound that belongs to the class of piperazine derivatives. Piperazine compounds are known for their wide range of biological and pharmaceutical activities. This particular compound features a piperazine ring substituted with a 2,6-dimethylphenylmethyl group, making it a unique entity in the realm of organic chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-[(2,6-Dimethylphenyl)methyl]piperazine can be synthesized through various methods. One common approach involves the reaction of 2,6-dimethylbenzyl chloride with piperazine in the presence of a base such as sodium hydroxide. The reaction typically takes place in an organic solvent like ethanol or methanol under reflux conditions .
Industrial Production Methods: Industrial production of this compound often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity. The process may also involve purification steps such as recrystallization or chromatography to obtain the desired product .
Chemical Reactions Analysis
Types of Reactions: 1-[(2,6-Dimethylphenyl)methyl]piperazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed:
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted piperazine derivatives.
Scientific Research Applications
1-[(2,6-Dimethylphenyl)methyl]piperazine has numerous applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of various pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 1-[(2,6-Dimethylphenyl)methyl]piperazine involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. For example, it may act as an agonist or antagonist at certain neurotransmitter receptors, influencing signal transduction pathways. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Diphenylmethylpiperazine: Another piperazine derivative with a benzhydryl group.
1-(2,6-Dimethylphenyl)piperidine: A structurally similar compound with a piperidine ring instead of a piperazine ring.
Uniqueness: 1-[(2,6-Dimethylphenyl)methyl]piperazine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C13H20N2 |
---|---|
Molecular Weight |
204.31 g/mol |
IUPAC Name |
1-[(2,6-dimethylphenyl)methyl]piperazine |
InChI |
InChI=1S/C13H20N2/c1-11-4-3-5-12(2)13(11)10-15-8-6-14-7-9-15/h3-5,14H,6-10H2,1-2H3 |
InChI Key |
AHMHWLYAQFAVIW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=CC=C1)C)CN2CCNCC2 |
Origin of Product |
United States |
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